molecular formula C14H15N5O3 B2751019 2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid CAS No. 1355173-36-2

2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B2751019
CAS No.: 1355173-36-2
M. Wt: 301.306
InChI Key: MYKHLYUGDBWEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic derivative featuring fused triazolo-pyridine and oxadiazole rings. The tert-butyl substituent on the oxadiazole ring enhances steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability . This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring hydrophobic interactions.

Properties

IUPAC Name

2-[7-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-14(2,3)13-15-12(22-18-13)8-4-5-19-9(6-8)16-17-10(19)7-11(20)21/h4-6H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKHLYUGDBWEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N5O3
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 66485077

Biological Activity Overview

The biological activity of the compound is primarily attributed to its structural components, which include oxadiazole and triazole moieties. These heterocycles are known for their diverse pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of oxadiazole and triazole can inhibit the growth of various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.
CompoundCell LineGI50 (µM)Reference
Example AMDA-MB-2310.49
Example BNUGC25

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in related compounds.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a related triazole derivative. The results indicated a potent inhibitory effect against a panel of human cancer cell lines with IC50 values ranging from 0.20 to 2.58 µM . This suggests that the compound may share similar mechanisms and efficacy.

Study 2: Selectivity for Cancer Cells

Research conducted on a series of oxadiazole derivatives demonstrated that certain compounds exhibited high selectivity for cancer cells while sparing normal fibroblast cells . This selectivity is crucial for minimizing side effects during therapeutic applications.

Toxicological Profile

Understanding the toxicological profile is essential for evaluating the safety of new compounds. Preliminary toxicity assessments indicated that the compound has a favorable safety margin compared to traditional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that compounds with similar structures have demonstrated inhibitory activity with IC50 values in the low micromolar range against Mycobacterium tuberculosis .

Anti-inflammatory Properties
Certain derivatives of oxadiazoles are known to possess anti-inflammatory effects. The structural features of 2-(7-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid may enhance its interaction with inflammatory pathways. Investigations into related compounds suggest potential use in treating conditions like arthritis and other inflammatory diseases.

Anticancer Research

Cell Proliferation Inhibition
Studies have indicated that compounds containing oxadiazole and triazole moieties can inhibit cancer cell proliferation. The specific compound's structure may contribute to its ability to interfere with cancer cell signaling pathways. Preliminary data show promise in targeting specific cancer types, warranting further investigation into its anticancer potential.

Neuropharmacology

Cognitive Enhancers
Research into related compounds suggests that certain oxadiazole derivatives may enhance cognitive function and memory. The unique structure of this compound could facilitate interactions with neurotransmitter systems involved in cognition.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and triazole rings can significantly influence biological activity. Comprehensive SAR studies are necessary to identify the most potent analogs for further development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against M. tuberculosis
Anti-inflammatoryPotential effects in inflammatory modelsOngoing research
AnticancerInhibition of cancer cell proliferationPreliminary studies
Cognitive enhancementPositive effects on memory and cognitionRelated studies

Case Studies

  • Anti-tubercular Activity : A series of substituted derivatives were synthesized to evaluate their efficacy against Mycobacterium tuberculosis. Among them, several compounds showed promising IC50 values ranging from 1.35 to 2.18 μM . The structure of these compounds closely resembles that of this compound.
  • Neuropharmacological Effects : Compounds with similar structural motifs were tested for their cognitive enhancing properties in animal models. Results indicated improved memory retention and learning capabilities compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Oxadiazole Substituents

Key analogues include derivatives with methyl, ethyl, and tert-butyl groups on the oxadiazole ring. These substituents modulate electronic and steric properties, impacting biological activity and physicochemical parameters.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Predicted pKa Predicted Density (g/cm³)
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid 1338661-82-7 C₁₁H₉N₅O₃ 259.22 2.95 ± 0.50 1.60 ± 0.1
[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid 1338682-10-2 C₁₂H₁₁N₅O₃ 273.25 2.95 ± 0.50 1.60 ± 0.1
2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid (Target) Not Available C₁₃H₁₅N₅O₃ 289.29 ~3.0* ~1.65*

Notes:

  • Molecular Weight and Lipophilicity : The tert-butyl derivative (289.29 g/mol) has higher molecular weight and lipophilicity compared to methyl (259.22 g/mol) and ethyl (273.25 g/mol) analogues. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • pKa and Ionization : All three compounds share similar predicted pKa values (~2.95–3.0), suggesting comparable ionization states at physiological pH, which influences bioavailability .

Research Findings and Hypotheses

Pharmacokinetic Predictions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.